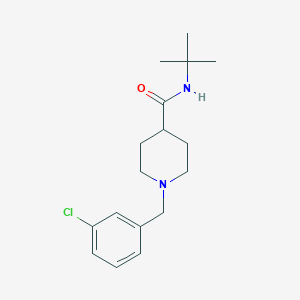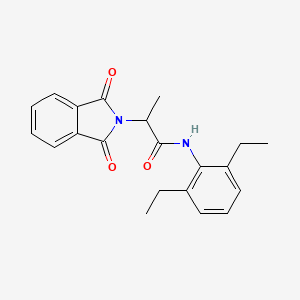
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.
Wirkmechanismus
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, thereby blocking the generation of ROS. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a reversible inhibitor of NADPH oxidase and has a high selectivity for the enzyme.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It inhibits the production of ROS, which can cause oxidative stress and damage to cells. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to reduce the proliferation of cancer cells, inhibit the migration of immune cells, and prevent the development of atherosclerosis. In addition, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its high selectivity for NADPH oxidase. It does not inhibit other enzymes that generate ROS, which makes it a valuable tool for studying the role of NADPH oxidase in cells. However, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has a short half-life, which limits its use in long-term experiments. In addition, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be toxic to cells at high concentrations, which requires careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Another area is the investigation of the role of NADPH oxidase in the pathogenesis of various diseases, such as diabetes, obesity, and autoimmune diseases. Finally, the use of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases is an area of active research.
Synthesemethoden
The synthesis of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2,6-diethylphenyl isocyanate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) propanoic acid in the presence of a coupling agent to form N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. The reaction is carried out at a temperature of 60°C under nitrogen atmosphere. The yield of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is around 70%, and the purity is greater than 98%.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively used in scientific research to investigate the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is a major source of ROS in cells, which play a crucial role in signaling pathways. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used to study the role of NADPH oxidase in cancer, inflammation, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-9-8-10-15(5-2)18(14)22-19(24)13(3)23-20(25)16-11-6-7-12-17(16)21(23)26/h6-13H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKZFBADYWINCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

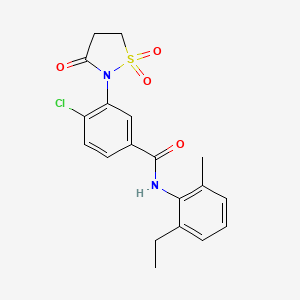
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
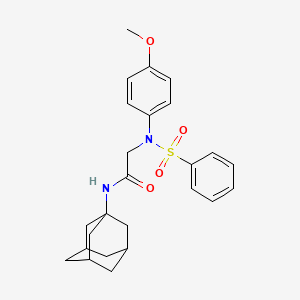
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)


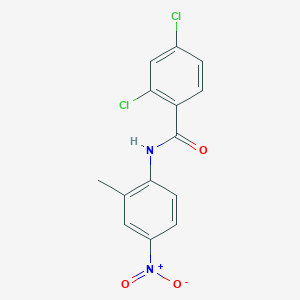
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
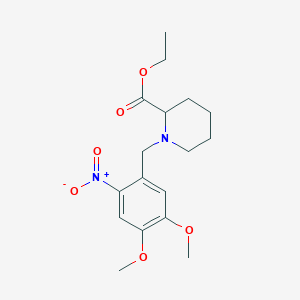
![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)

